(S)-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride
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Overview
Description
(S)-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound with the molecular formula C12H19ClN2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidine ring structure, which is substituted with a 4-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrrolidine ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride
- (4-Methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride
Uniqueness
(S)-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride is unique due to its specific stereochemistry and the presence of the 4-methylbenzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
(3S)-1-[(4-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIWZUYGZBWQCM-LTCKWSDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CC[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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